![molecular formula C14H9Cl2N3S2 B601512 (Z)-rac-Luliconazole CAS No. 101529-76-4](/img/no-structure.png)
(Z)-rac-Luliconazole
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Description
(Z)-rac-Luliconazole is a synthetic antifungal agent that belongs to the imidazole class of compounds. It is used to treat various fungal infections, including athlete's foot, ringworm, and jock itch. The compound was first synthesized by Nihon Nohyaku Co. Ltd. and is now marketed under the brand name Luliconazole.
Scientific Research Applications
Antifungal Treatments
Luliconazole is primarily used for treating fungal infections such as interdigital tinea pedis, tinea cruris, or tinea corporis caused by organisms like Trichophyton rubrum and Epidermophyton floccosum .
Transungual Drug Delivery
Research has been conducted on developing nail lacquer formulations of Luliconazole with different permeation enhancers for targeted delivery to treat onychomycosis , a common nail fungal infection .
Quality Control in Drug Formulations
A microbiological analytical method has been developed and validated for routine analysis of the quality control of Luliconazole in drug formulations .
Diaper Rash Treatment
Luliconazole microsponge-loaded gel formulations have been studied for their efficacy in treating diaper rash caused by fungal infections .
Drug-Loading and Entrapment Efficacy
Studies have optimized Luliconazole microsponge for drug-loading and entrapment efficacy, with in vitro release studies conducted in gel formulations .
Improved Cutaneous Permeation
Research has demonstrated that Luliconazole formulations can improve cutaneous permeation for both cutaneous and vaginal applications .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-rac-Luliconazole involves the construction of the imidazole ring and the introduction of the (Z)-alkene moiety. The imidazole ring can be synthesized using a condensation reaction between 1,2-diaminobenzene and an aldehyde. The (Z)-alkene moiety can be introduced using a Wittig reaction. The final step involves the resolution of the racemic mixture to obtain the (Z)-isomer.", "Starting Materials": [ "1,2-diaminobenzene", "Aldehyde", "Phosphonium salt", "Benzyltriphenylphosphonium salt", "NaOH", "HCl", "Ethanol" ], "Reaction": [ { "Step 1": "Condensation reaction between 1,2-diaminobenzene and aldehyde to form imidazole ring", "Reagents": [ "1,2-diaminobenzene", "Aldehyde", "NaOH", "Ethanol" ], "Conditions": "Reflux", "Yield": "Moderate to good" }, { "Step 2": "Wittig reaction to introduce (Z)-alkene moiety", "Reagents": [ "Imidazole intermediate", "Phosphonium salt", "Benzyltriphenylphosphonium salt", "NaOH", "Ethanol" ], "Conditions": "Reflux", "Yield": "Moderate to good" }, { "Step 3": "Resolution of racemic mixture to obtain (Z)-isomer", "Reagents": [ "(Z)-rac-Luliconazole", "HCl", "Ethanol" ], "Conditions": "Crystallization", "Yield": "High" } ] } | |
CAS RN |
101529-76-4 |
Molecular Formula |
C14H9Cl2N3S2 |
Molecular Weight |
354.28 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile |
Origin of Product |
United States |
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